molecular formula C13H14F3N3O3S B259028 N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Numéro de catalogue B259028
Poids moléculaire: 349.33 g/mol
Clé InChI: LKNPXWGRIQWFQI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide, also known as TD-198946, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. TD-198946 is a member of the imidazolidinone family of compounds, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mécanisme D'action

The mechanism of action of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a critical role in inflammation, and histone deacetylases (HDACs), which regulate gene expression. This compound has also been shown to modulate the activity of various transcription factors, including NF-κB and activator protein-1 (AP-1), which play critical roles in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and modulate cellular signaling pathways. In vivo studies have shown that this compound can reduce tumor growth, inflammation, and viral replication in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is its broad-spectrum activity against various diseases, including cancer, inflammation, and viral infections. This compound also exhibits potent activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of this compound is its poor solubility and stability, which may limit its efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety in vivo. Furthermore, future studies could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action in detail. Finally, future research could explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.

Méthodes De Synthèse

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of various chemical reagents under controlled conditions. The synthesis method involves the reaction of 2-aminothiophene-3-carboxylic acid with isobutyl isocyanate in the presence of a base to form the corresponding imidazolidinone intermediate. The intermediate is then subjected to a series of chemical reactions, including acylation, cyclization, and trifluoromethylation, to yield this compound.

Applications De Recherche Scientifique

N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a novel anti-cancer drug.
In inflammation research, this compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
In viral infection research, this compound has been shown to exhibit potent anti-viral effects against various viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV). This compound has been shown to inhibit viral replication by targeting viral proteins and blocking viral entry into host cells.

Propriétés

Formule moléculaire

C13H14F3N3O3S

Poids moléculaire

349.33 g/mol

Nom IUPAC

N-[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C13H14F3N3O3S/c1-7(2)6-19-10(21)12(13(14,15)16,18-11(19)22)17-9(20)8-4-3-5-23-8/h3-5,7H,6H2,1-2H3,(H,17,20)(H,18,22)

Clé InChI

LKNPXWGRIQWFQI-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

SMILES canonique

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.